molecular formula C9H10O2S B3151122 (E)-Ethyl 3-(thiophen-2-yl)acrylate CAS No. 70326-81-7

(E)-Ethyl 3-(thiophen-2-yl)acrylate

Cat. No.: B3151122
CAS No.: 70326-81-7
M. Wt: 182.24 g/mol
InChI Key: GFRCDOMEJDUQGT-AATRIKPKSA-N
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Description

(E)-Ethyl 3-(thiophen-2-yl)acrylate is an organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl ester group attached to an acrylic acid moiety

Scientific Research Applications

(E)-Ethyl 3-(thiophen-2-yl)acrylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(thiophen-2-yl)acrylate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between thiophene-2-carbaldehyde and ethyl acrylate in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(thiophen-2-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(thiophen-2-yl)acrylate involves its interaction with molecular targets through its functional groups. The ester group can participate in esterification and transesterification reactions, while the thiophene ring can engage in π-π interactions and electron-donating effects. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 3-(thiophen-2-yl)acrylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like furan. This uniqueness makes it valuable in the synthesis of specialized materials and in research applications .

Properties

IUPAC Name

ethyl (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRCDOMEJDUQGT-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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